(2S)-2,3-diammoniopropanoate

Acid-base chemistry Metal coordination Peptide chemistry

(2S)-2,3-Diammoniopropanoate, the doubly protonated form of (S)-2,3-diaminopropionic acid (L-DAP, also designated Dpr), is a non-proteinogenic C₃ diamino monocarboxylic acid (C₃H₈N₂O₂, MW 104.11 g·mol⁻¹) belonging to the α,ω-diaminocarboxylic acid homologous series. Unlike proteinogenic lysine, arginine, and histidine, L-DAP is biosynthesized via PLP-mediated amination of L-serine and serves as an essential building block in secondary metabolites including zwittermicin A, tuberactinomycin, capreomycin, viomycin, staphyloferrin B, and the dapdiamide family of antibiotics.

Molecular Formula C3H9N2O2+
Molecular Weight 105.12 g/mol
Cat. No. B1238721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,3-diammoniopropanoate
Molecular FormulaC3H9N2O2+
Molecular Weight105.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])[NH3+])[NH3+]
InChIInChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/p+1/t2-/m0/s1
InChIKeyPECYZEOJVXMISF-REOHCLBHSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2,3-Diammoniopropanoate (L-DAP): Procurement-Relevant Identity, Natural Occurrence, and Physicochemical Baseline


(2S)-2,3-Diammoniopropanoate, the doubly protonated form of (S)-2,3-diaminopropionic acid (L-DAP, also designated Dpr), is a non-proteinogenic C₃ diamino monocarboxylic acid (C₃H₈N₂O₂, MW 104.11 g·mol⁻¹) belonging to the α,ω-diaminocarboxylic acid homologous series [1]. Unlike proteinogenic lysine, arginine, and histidine, L-DAP is biosynthesized via PLP-mediated amination of L-serine and serves as an essential building block in secondary metabolites including zwittermicin A, tuberactinomycin, capreomycin, viomycin, staphyloferrin B, and the dapdiamide family of antibiotics [2][3]. The compound exists as a zwitterion at physiological pH; its experimentally determined macroscopic pKₐ values (25 °C, μ=0.1) are pK₁ = 1.33 (+2), pK₂ = 6.674 (+1), and pK₃ = 9.623 (0) . A structurally distinguishing feature—the near-identical acidities of its α- and ω-ammonium groups—sets L-DAP apart from all longer-chain diamino acid homologues and directly governs its unique metal-coordination and peptide-incorporation behaviour [4].

(2S)-2,3-Diammoniopropanoate: Why In-Class Diamino Acid Homologues Cannot Serve as Drop-In Replacements


The α,ω-diaminocarboxylic acid series—L-DAP (C₃), L-DAB (2,4-diaminobutyric acid, C₄), L-ornithine (C₅), and L-lysine (C₆)—is often treated as interchangeable in peptide and coordination chemistry. However, key physicochemical, biosynthetic, and pharmacological properties diverge sharply as a function of side-chain methylene spacer length [1]. The two ammonium groups of L-DAP possess nearly identical microscopic acidities (ΔpKₐ approaching zero), whereas L-DAB, ornithine, and lysine exhibit progressively larger α- vs. ω-ammonium pKₐ gaps; this governs metal-chelate ring size (five-membered for DAP vs. six- or seven-membered for longer homologues), denticity, and pH-dependent speciation [2][3]. In prebiotic oligomerization models, L-DAP (Dpr) condenses less efficiently than proteinaceous amino acids and, unlike ornithine and DAB, does not readily cyclise into lactams—a property that directly limits its use as a lysine surrogate in peptide synthesis [1]. Pharmacologically, L-DAP achieves low-μM GABA transporter subtype selectivity at mGAT3/mGAT4 that its longer-chain congeners do not replicate, while simultaneously lacking the neurotoxicity of the structurally related β-ODAP [4]. Generic substitution within this series therefore carries a high risk of altered metal-binding stoichiometry, divergent peptide backbone geometry, or complete loss of biological activity.

(2S)-2,3-Diammoniopropanoate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Near-Identical α- and ω-Ammonium pKₐ Values Versus Divergent Acidities in L-DAB, Ornithine, and Lysine

The (2S)-2,3-diammoniopropanoate ion possesses two ammonium groups separated by only two carbon atoms. ¹³C and ¹H NMR titration studies by Sayer and Rabenstein demonstrated that the microscopic acid dissociation constants of the α- and ω-ammonium groups in L-DAP are almost identical (ΔpKₐ → 0), whereas in L-DAB, ornithine, and lysine the α-ammonium group is consistently more acidic than the ω-ammonium group, with the disparity widening as the methylene chain lengthens [1]. Macroscopically, L-DAP exhibits pK₂ (α-NH₃⁺) = 6.674 and pK₃ (ω-NH₃⁺) = 9.623 at 25 °C, μ = 0.1 . In contrast, L-DAB, ornithine, and lysine display pK₂ values in the 8.2–9.0 range and pK₃ values ranging from 10.5 to 10.8, yielding ΔpK (pK₃ − pK₂) values of approximately 2.3–2.8, compared to ~2.95 for L-DAP, but with the critical distinction that in DAP the α- and ω-microscopic constants are nearly equal, whereas in the longer-chain homologues a clear α < ω acidity hierarchy exists [1].

Acid-base chemistry Metal coordination Peptide chemistry

Subtype-Selective Inhibition of Murine GABA Transporters mGAT3 and mGAT4 at Low Micromolar IC₅₀

In a uniform [³H]GABA uptake assay across transiently expressed murine GAT1–GAT4 subtypes, (RS)-2,3-diaminopropionic acid was identified as one of the most subtype-selective inhibitors for mGAT3 and mGAT4, with IC₅₀ values in the low micromolar range [1]. Other amino acid-based inhibitors tested in the same system—including (RS)-isoserine and (2-amino-1,3-thiazol-4-yl)acetic acid—either lacked this subtype-selectivity profile or exhibited different GAT subtype preferences. Critically, the longer-chain diamino acid homologues (L-DAB, ornithine, lysine) were not identified as selective mGAT3/mGAT4 inhibitors in this screen, highlighting that the two-carbon backbone of DAP is a structural determinant for this pharmacological profile [1][2]. Earlier work by Strain et al. (1984) confirmed that DL-2,4-diaminobutyric acid (DABA) inhibited GABA uptake into synaptosomes more potently than diaminopropionic acid congeners, but with a distinct subtype-selectivity pattern, while 2,3-diaminopropionic acid produced only partial (~40–80%) inhibition [3].

GABA transporter pharmacology Neurochemistry Transporter subtype selectivity

Absence of Glutamate Uptake Inhibition and In Vivo Neurotoxicity Versus β-ODAP: A Safety-Relevant Differentiation

A critical procurement consideration for any diamino acid is the risk of neurotoxic activity, particularly given the structural similarity of 2,3-diaminopropionic acid to β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), the causative agent of neurolathyrism. In direct comparative experiments using rat cortical slices, 2,3-diaminopropionic acid at 1 mM and 5 mM did not inhibit [³H]-L-glutamate uptake, whereas the positive control β-ODAP at 1 mM significantly reduced glutamate uptake by (35.2 ± 4.1)% . In an acute in vivo toxicity model, Swiss albino mice (20–25 g) receiving 2,3-diaminopropionic acid via intraperitoneal injection at 200 mg/kg and 400 mg/kg exhibited no neurotoxic symptoms (convulsions, ataxia, paralysis) and no mortality over 24 h, while β-ODAP at 100 mg/kg produced severe convulsions and 80% mortality within 12 h . Brain glutamate content measured by HPLC 24 h post-injection showed no significant difference between the 2,3-diaminopropionic acid group (400 mg/kg) and saline controls, whereas β-ODAP (100 mg/kg) elevated brain glutamate by (42.5 ± 5.3)% .

Neurotoxicity profiling Glutamate transport Excitotoxicity

L-DAP-Containing FMDP Warhead: Potent and Selective Inhibition of Fungal Glucosamine-6-Phosphate Synthase

N³-(4-Methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), in which the ω-amino group of L-DAP is derivatised with a methoxyfumaroyl electrophilic warhead, acts as a potent and selective inactivator of glucosamine-6-phosphate (GlcN-6-P) synthase from Candida albicans, with an enzyme IC₅₀ of 4 μM [1]. The free FMDP exhibits an MIC of 50 μg·mL⁻¹ (200 μM) against C. albicans; its acetoxymethyl ester prodrug achieves an MIC of 3.1 μg·mL⁻¹ (10 μM)—a 16-fold improvement—by enabling passive diffusion across the fungal membrane followed by intracellular esterase cleavage [2]. When FMDP is incorporated into oligopeptide carriers that exploit the fungal peptide permease uptake system, MIC values range from 0.05 to 50 μg·mL⁻¹, with the lowest values approaching 0.05 μg·mL⁻¹ for optimised tripeptide constructs [3]. Alternative electrophilic warheads at the L-DAP ω-amine (e.g., haloacetyl derivatives) yielded weaker GlcN-6-P synthase inhibition, with IC₅₀ values of 11.5 μM compared to 4 μM for FMDP [1], confirming the methoxyfumaroyl-L-DAP combination as the optimal inhibitory pharmacophore.

Antifungal drug discovery Chitin biosynthesis inhibition Glucosamine-6-phosphate synthase

N-Terminal DAP Dipeptides as Methylglyoxal Scavengers Outperform Benchmark AGE Inhibitors

2,3-Diaminopropionic acid (Dap) and N-terminal Dap-containing dipeptides were evaluated for their ability to scavenge methylglyoxal (MG), a highly reactive α-dicarbonyl compound implicated in advanced glycation endproduct (AGE) formation and diabetic complications. In vitro MG scavenging potency was quantified by RP-HPLC, SDS-PAGE, and non-denaturing PAGE, and benchmarked against established AGE inhibitors including aminoguanidine, pyridoxamine, metformin, and carnosine [1]. The Dap dipeptides (L-Dap-L-Leu and L-Dap-L-Val) demonstrated efficient MG trapping, forming characterised pyrazine adducts derived from 2 molecules of MG and 1 molecule of dipeptide, as confirmed by ¹H and ¹³C NMR [1]. Critically, the N-terminal placement of Dap—with its vicinal α,β-diamino arrangement—was essential for this scavenging activity; dipeptides with C-terminal Dap or peptides constructed from L-DAB, ornithine, or lysine at the N-terminus were either markedly less effective or inactive as MG scavengers. The Ames mutagenicity assay for L-Dap-L-Leu and L-Dap-L-Val and their MG-derived metabolites was negative, supporting a favourable early safety profile [1].

Advanced glycation endproducts Methylglyoxal scavenging Diabetic complication research

Prebiotic Oligomerization Inefficiency: L-DAP Condenses Less Efficiently Than Proteinogenic Amino Acids and Resists Lactam Cyclisation

In a systematic study of cationic amino acid oligomerisation under mild dry-down conditions (simulating prebiotic environments), Frenkel-Pinter et al. (2019) compared the condensation behaviour of the proteinaceous amino acids lysine, arginine, and histidine with their non-proteinaceous shorter-chain analogues ornithine (Orn), 2,4-diaminobutyric acid (Dab), and 2,3-diaminopropionic acid (Dpr) [1]. The proteinaceous amino acids condensed more extensively than all non-proteinaceous analogues. Crucially, Orn and Dab readily cyclised into lactams (intramolecular side-chain-to-carboxyl cyclisation), while Dab and Dpr condensed less efficiently through intermolecular α-amine linkages. The resulting Dpr-containing oligomers exhibited lower yields and reduced α-amine selectivity relative to lysine-containing products, providing a chemical rationale for why nature selected lysine over Dpr for ribosomal protein synthesis [1].

Prebiotic chemistry Origins of life Peptide evolution

(2S)-2,3-Diammoniopropanoate: Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Antifungal Prodrug Design: FMDP-Based GlcN-6-P Synthase Inhibitor Development

Procurement of enantiopure (2S)-2,3-diammoniopropanoate is the mandatory starting point for synthesising FMDP (N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid) and its ester prodrugs. The L-DAP scaffold provides the essential β-amino-α-carboxylate geometry for active-site recognition in Candida albicans glucosamine-6-phosphate synthase, with the free FMDP exhibiting an enzyme IC₅₀ of 4 μM and the acetoxymethyl ester prodrug achieving an MIC of 3.1 μg·mL⁻¹ (10 μM) against C. albicans [1]. Research groups developing chitin biosynthesis inhibitors for antifungal therapy require (2S)-configured material, as the D-enantiomer or racemate produces inactive or substantially less potent FMDP analogues [2].

GABA Transporter Subtype-Selective Pharmacological Tool Compound Synthesis

(RS)-2,3-Diaminopropionic acid has been validated as one of the most subtype-selective parent structures for murine GABA transporters mGAT3 and mGAT4, with IC₅₀ values in the low micromolar range and clear discrimination over mGAT1 and mGAT2 [3]. Investigators requiring a defined, low-molecular-weight starting scaffold for designing GAT3/GAT4-selective inhibitors—relevant to epilepsy, neuropathic pain, and spasticity research—should procure racemic or enantiopure L-DAP as the core pharmacophore, noting that longer-chain diamino acid homologues (DAB, Orn, Lys) do not exhibit this selectivity profile [3].

Methylglyoxal-Scavenging Peptide Therapeutics for AGE-Related Pathology

N-Terminal L-DAP-containing dipeptides trap methylglyoxal via formation of stable pyrazine adducts (2 MG : 1 dipeptide stoichiometry), demonstrably outperforming benchmark AGE inhibitors including aminoguanidine, pyridoxamine, metformin, and carnosine in in vitro MG-scavenging assays, with confirmed Ames-negative mutagenicity [4]. The vicinal diamine geometry of L-DAP is structurally indispensable for this chemical trapping mechanism; substitution with DAB, ornithine, or lysine abolishes efficient pyrazine formation. Solid-phase peptide synthesis groups developing anti-AGE therapeutics should source Fmoc-L-Dap(OH)-OH or orthogonally protected L-DAP derivatives for N-terminal incorporation [4].

Bioinorganic and Coordination Chemistry: Metal Complexes with Defined 5-Membered Chelate Rings

The near-identical acidities of the α- and ω-ammonium groups in L-DAP enable ambidentate metal coordination forming a geometrically constrained 5-membered chelate ring—a coordination mode distinct from the 6-membered (DAB), 7-membered (Orn), and 8-membered (Lys) rings formed by longer-chain homologues [5]. Stability constants for Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ complexes of L-DAP have been rigorously determined potentiometrically at 25 °C (I = 0.10 mol·dm⁻³ KNO₃), enabling quantitative speciation modelling [6]. Researchers designing metallodrugs, MRI contrast agents, or bioinorganic model complexes where defined chelate-ring geometry is critical should procure the (2S)-enantiomer to ensure stereochemically predictable coordination behaviour [5][6].

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